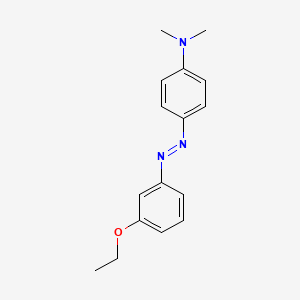

3'-Ethoxy-4-dimethylaminoazobenzene

説明

Overview of Azobenzene (B91143) Compounds and Substituted Derivatives in Academic Research

Azobenzene and its derivatives are a cornerstone of modern chemistry, with applications ranging from dyes and pigments to high-tech materials. Their defining feature is the ability to undergo reversible trans-cis isomerization when exposed to light of a specific wavelength. The trans isomer is generally the more thermodynamically stable form, while the cis isomer is a higher-energy state. This photochromic behavior allows for the control of molecular geometry and, consequently, the macroscopic properties of materials incorporating these compounds.

Academic research has extensively explored the modification of the basic azobenzene structure through the introduction of various substituents onto the phenyl rings. These substitutions can dramatically alter the compound's properties, including its absorption spectrum, the lifetime of its isomers, and its solubility. The strategic placement of electron-donating and electron-withdrawing groups can fine-tune the electronic and photophysical characteristics of the molecule. This has led to the development of a vast library of substituted azobenzenes tailored for specific applications in fields such as molecular switches, data storage, and photopharmacology.

Historical Development and Theoretical Frameworks of Azobenzene Chemistry

The history of azobenzene chemistry dates back to the 19th century, with the initial discovery of these colored compounds. However, it was the elucidation of their photoisomerization properties in the mid-20th century that ignited widespread scientific interest. Early research focused on understanding the fundamental principles of this light-induced transformation.

The theoretical framework of azobenzene chemistry is rooted in the principles of photochemistry and quantum mechanics. The trans-cis isomerization can proceed through two primary mechanisms: a rotation around the N=N double bond or an inversion mechanism at one of the nitrogen atoms. The operative pathway is often dependent on the specific electronic state (e.g., n→π* or π→π* excitation) and the nature of the substituents on the azobenzene core.

A significant area of theoretical and experimental investigation involves "push-pull" azobenzenes. These are derivatives that bear an electron-donating group on one phenyl ring and an electron-withdrawing group on the other. This arrangement creates a significant dipole moment and can lead to a red-shift in the absorption spectrum, making them responsive to visible light. The compound 3'-Ethoxy-4-dimethylaminoazobenzene falls into this category, with the ethoxy group being a moderate electron-donating group and the dimethylamino group being a strong electron-donating group. This "push-push" system, while not a classic "push-pull", still exhibits interesting electronic properties due to the asymmetric substitution.

Rationale for Focused Investigation of this compound: Research Significance and Scope

The specific substitution pattern of this compound makes it a compound of interest for several reasons. The presence of the strong dimethylamino donor group and the meta-positioned ethoxy group creates a unique electronic environment that influences its photophysical properties.

A key historical study by Miller, Miller, and Finger in 1951 investigated the carcinogenicity of various derivatives of 4-dimethylaminoazobenzene. nih.gov In this study, this compound was synthesized and tested, revealing "slight carcinogenic activity" in rats. nih.gov This early toxicological data provides a significant, albeit dated, point of reference for the biological effects of this specific molecule.

The synthesis of this compound would typically be achieved through an azo coupling reaction. This would involve the diazotization of 3-ethoxyaniline (B147397), followed by coupling with N,N-dimethylaniline.

While detailed modern research focusing solely on this compound is limited, its identity as a substituted "push-push" azobenzene places it within a class of molecules with potential applications in materials science and as molecular probes. The historical data on its biological activity also underscores the importance of understanding the structure-activity relationships of this class of compounds.

Structure

3D Structure

特性

CAS番号 |

3837-54-5 |

|---|---|

分子式 |

C16H19N3O |

分子量 |

269.34 g/mol |

IUPAC名 |

4-[(3-ethoxyphenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C16H19N3O/c1-4-20-16-7-5-6-14(12-16)18-17-13-8-10-15(11-9-13)19(2)3/h5-12H,4H2,1-3H3 |

InChIキー |

XZGKXOXICOEUQZ-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=CC(=C1)N=NC2=CC=C(C=C2)N(C)C |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Modifications of 3 Ethoxy 4 Dimethylaminoazobenzene

Established Synthetic Pathways for Azo Compounds and 4-Dimethylaminoazobenzene Derivatives

The construction of the azobenzene (B91143) scaffold and its derivatives traditionally relies on well-established chemical reactions. These methods, while effective, often present challenges in terms of reaction conditions and environmental impact.

Diazotization and Azo Coupling Reactions for Azobenzene Scaffold Construction

The most prevalent method for synthesizing aromatic azo compounds is the diazotization-azo coupling reaction. rsc.orgresearchgate.net This process involves two main steps:

Diazotization: An aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures. researchgate.net This converts the primary amino group into a highly reactive diazonium salt. researchgate.net The general instability of diazonium salts necessitates their immediate use in the subsequent coupling reaction. researchgate.net

Azo Coupling: The diazonium salt then acts as an electrophile in a reaction with an electron-rich aromatic compound, known as the coupling component. libretexts.org Compounds containing strongly activating groups, such as phenols and anilines, are common coupling partners. researchgate.net The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring, typically at the para position to the activating group, to form the azo linkage (-N=N-). researchgate.netlibretexts.org

For the synthesis of 4-dimethylaminoazobenzene derivatives, N,N-dimethylaniline serves as the coupling component. The diazotization of a substituted aniline (B41778), followed by coupling with N,N-dimethylaniline, would yield the corresponding 4-dimethylaminoazobenzene derivative. researchgate.net

| Reaction | Description | Key Reagents |

| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Sodium nitrite, Mineral acid (e.g., HCl, H2SO4) |

| Azo Coupling | Reaction of a diazonium salt with an electron-rich aromatic compound. | Diazonium salt, Activated aromatic (e.g., N,N-dimethylaniline) |

Strategies for Regioselective Ethoxy-Substitution on Azobenzene Systems

Introducing an ethoxy group at a specific position (regioselectivity) on the azobenzene framework can be achieved through several strategies. One common approach involves starting with a precursor that already contains the ethoxy group in the desired position. For the synthesis of 3'-Ethoxy-4-dimethylaminoazobenzene, this would entail using 3-ethoxyaniline (B147397) as the starting material for the diazotization step.

Alternatively, ortho-lithiation followed by reaction with an appropriate electrophile can be a powerful tool for regioselective functionalization. umich.eduresearchgate.net While this method is highlighted for introducing substituents ortho to an existing group, its principles can be adapted for other positions depending on the directing effects of the substituents already present on the aromatic rings. umich.eduresearchgate.net

Another relevant synthetic route involves the etherification of a hydroxyl group. For instance, a precursor like 3'-hydroxy-4-dimethylaminoazobenzene could be subjected to Williamson ether synthesis, reacting it with an ethylating agent such as ethyl bromide or diethyl sulfate (B86663) in the presence of a base to form the desired ethoxy derivative. A similar strategy has been employed in the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041). google.comgoogle.com

Development of Novel Synthetic Strategies for this compound and Analogues

Recent research has focused on developing more sustainable and efficient methods for synthesizing azo compounds, moving away from harsh reagents and reaction conditions.

Green Chemistry Approaches and Sustainable Synthetic Routes in Azobenzene Research

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In azobenzene synthesis, this translates to using less hazardous reagents and solvents, improving energy efficiency, and minimizing waste. researchgate.net

One approach is the use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H), for diazotization-coupling reactions. rsc.org This method can be performed under solvent-free conditions at room temperature, offering advantages like simple product isolation and catalyst recyclability. rsc.org Another green strategy involves the enzymatic oxidation of aromatic amines using laccase, which utilizes aerobic oxidation under mild conditions. mdpi.com

The use of water as a solvent, where possible, also aligns with green chemistry principles. While traditional diazotization often occurs in aqueous acid, further developments aim to minimize the use of strong, corrosive acids. researchgate.netgoogle.com

Catalytic Methods for Enhanced Efficiency and Selectivity in Azo Compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to higher efficiency and selectivity. In the context of azo compound synthesis, various catalytic systems have been explored.

Metal-free catalytic systems are gaining attention. For example, molecular iodine has been shown to catalyze the direct oxidation of hydrazine (B178648) derivatives to azo compounds, offering rapid reaction times and low catalyst loadings. rsc.org Another metal-free approach utilizes Bobbitt's salt, a recyclable oxoammonium reagent, for the oxidation of aromatic hydrazides. organic-chemistry.org

Transition metal catalysts are also employed. For instance, a dinickel complex has been used for the dimerization of ortho-substituted aryl azides, which is particularly useful for synthesizing sterically hindered azoarenes. organic-chemistry.org Copper-catalyzed aerobic oxidation of alkyl 2-phenylhydrazinecarboxylates provides an environmentally friendly route to alkyl 2-phenylazocarboxylates. organic-chemistry.org Furthermore, electrocatalytic methods, such as the use of electrogenerated samarium diiodide (SmI2), have been developed for the synthesis of azobenzenes from nitroaromatics, offering a sustainable one-step process. acs.org

Design and Synthesis of Derivatives of this compound

The design and synthesis of derivatives of this compound can be approached by modifying the substituents on either of the aromatic rings. The introduction of different functional groups can fine-tune the electronic and photophysical properties of the molecule.

For example, introducing electron-donating or electron-withdrawing groups can alter the color of the azo dye and its response to stimuli like light and pH. umich.edumdpi.com The synthesis of such derivatives would follow the general synthetic pathways outlined above, starting with appropriately substituted anilines or phenols.

Systematic Variation of Substituents for Structure-Function Relationship Studies

The photophysical properties of azobenzene derivatives, such as their absorption spectra and the thermal half-life of the Z-isomer, are highly dependent on the electronic nature and position of substituents on the aromatic rings. beilstein-journals.orgnih.gov Systematic variation of these substituents is a key strategy to understand and control these properties.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electronic distribution within the molecule, thereby influencing the energy levels of the molecular orbitals involved in the characteristic n→π* and π→π* electronic transitions. beilstein-journals.org For instance, the dimethylamino group at the 4-position of this compound is a strong EDG, which typically causes a bathochromic (red) shift of the π→π* absorption band. The ethoxy group at the 3'-position, also an EDG, further modulates these properties.

Studies on related azobenzene systems have demonstrated that:

Hammett-type relationships can often be established to correlate the electronic character of substituents with the absorption maxima (λmax) and the rate of thermal isomerization from Z to E.

The introduction of EWGs, such as a nitro or cyano group, generally leads to a further red-shift of the absorption bands and can influence the quantum yields of photoisomerization. nih.gov

The position of the substituent is also critical. Ortho-substitution can introduce steric hindrance, which may destabilize the planar E-isomer and affect the kinetics of isomerization.

To systematically study the structure-function relationships of this compound, a series of derivatives could be synthesized. The following table outlines a proposed set of modifications and their expected impact on the compound's photophysical properties.

| Modification | Position of Substitution | Substituent Type | Expected Effect on Photophysical Properties (Non-Biological) |

| Replacement of 3'-ethoxy group | 3' | -OCH3, -OH, -F, -Cl | Modulation of the n→π* and π→π* transition energies; alteration of thermal relaxation rates. |

| Addition of a substituent on the dimethylamino-phenyl ring | 2, 3, 5, or 6 | -NO2, -CN, -Br, -CH3 | Significant shifts in absorption spectra; potential for increased quantum yields. nih.gov |

| Addition of a substituent on the ethoxy-phenyl ring | 2', 4', 5', or 6' | -NO2, -CN, -Br, -CH3 | Fine-tuning of electronic properties and steric interactions. |

These systematic variations would allow for the development of a comprehensive understanding of how electronic and steric effects govern the photoswitching behavior of this class of azobenzenes.

Stereoselective Synthesis Research of Azobenzene Isomers

The synthesis of azobenzenes typically yields the thermodynamically more stable E-isomer. However, for applications that require the pre-synthesis of the Z-isomer or a specific diastereomer in the case of chiral azobenzenes, stereoselective synthetic methods are necessary.

Research into the stereoselective synthesis of azobenzene isomers has explored several avenues:

Photochemical Isomerization and Separation: The most common method to obtain the Z-isomer is through photochemical irradiation of a solution of the E-isomer at a wavelength corresponding to its π→π* absorption band. beilstein-journals.org The resulting photostationary state is a mixture of E and Z isomers, which can then be separated by chromatographic techniques.

Catalytic Isomerization: Certain catalysts can promote the isomerization of the C=N double bond in related systems, and similar principles could be applied to the N=N double bond of azobenzenes. For instance, treatment of styrenes with a catalytic amount of bis(acetonitrile)dichloropalladium(II) has been shown to achieve smooth stereoisomerization of (Z)-isomers to (E)-isomers. researchgate.net The development of catalysts for the reverse reaction in azobenzenes is an active area of research.

Asymmetric Synthesis: For chiral azobenzenes, diastereoselective synthesis is a key challenge. This can be achieved by incorporating a chiral auxiliary into one of the aniline precursors before the diazotization and coupling steps. The chiral auxiliary can then direct the stereochemical outcome of subsequent reactions or influence the helical chirality of the azobenzene backbone.

In the context of this compound, which is itself achiral, the focus of stereoselective synthesis is primarily on the selective formation of the E or Z isomer.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The classical synthesis of azobenzenes involves the diazotization of an aniline derivative followed by an azo coupling reaction with an electron-rich coupling partner. For this compound, this would typically involve the diazotization of 3-ethoxyaniline and its subsequent coupling with N,N-dimethylaniline.

Optimization of this synthesis focuses on several key parameters to maximize the yield and purity of the final product.

| Reaction Parameter | Condition | Effect on Yield and Purity | Reference |

| Solvent | Acetonitrile has been shown to provide a good balance between conversion and selectivity in related oxidative coupling reactions. Water can also be used as a "greener" solvent. | The choice of solvent can significantly affect reaction rates and the solubility of reactants and products, thereby influencing the overall yield. | scielo.brgoogle.com |

| Base | Inorganic bases like sodium hydroxide (B78521) or potassium carbonate are commonly used. | The basicity of the medium is crucial for the coupling step, as it facilitates the electrophilic attack of the diazonium salt on the electron-rich aromatic ring. | google.com |

| Catalyst | Phase-transfer catalysts such as tetrabutylammonium (B224687) fluoride (B91410) or benzyltriethylammonium chloride can be employed, especially in biphasic reaction media. | Catalysts can enhance the reaction rate and improve the yield by facilitating the interaction between reactants in different phases. | google.comgoogle.com |

| Temperature | Diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The coupling reaction may be performed at or slightly above room temperature. | Careful temperature control is essential to prevent the decomposition of the diazonium salt and minimize side reactions. | nih.gov |

| Reaction Time | Reaction times can be optimized to ensure complete conversion without significant product degradation. | Shorter reaction times are generally preferred for process efficiency. scielo.br | scielo.br |

A typical optimized procedure might involve the slow addition of a solution of sodium nitrite to a cooled acidic solution of 3-ethoxyaniline. This diazonium salt solution would then be added to a basic solution of N,N-dimethylaniline in an appropriate solvent system, potentially with a phase-transfer catalyst, and stirred at room temperature until the reaction is complete. The product can then be isolated by filtration and purified by recrystallization. For example, in the synthesis of a related compound, 3-ethoxy-4-methoxybenzaldehyde, using isovanillin and bromoethane (B45996) with sodium hydroxide as the base and tetrabutylammonium fluoride as a catalyst in water at 25°C for 4 hours resulted in a yield of 96.1%. google.com Similar conditions could be adapted for the synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation Research on 3 Ethoxy 4 Dimethylaminoazobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Analysis of Azobenzene (B91143) Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For azobenzene derivatives like 3'-Ethoxy-4-dimethylaminoazobenzene, NMR allows for the precise assignment of protons and carbons, offering insights into the electronic and steric effects of the substituents on the aromatic rings.

In the ¹H NMR spectrum of this compound, the chemical shifts of the aromatic protons are significantly influenced by the electron-donating dimethylamino group and the ethoxy group. The dimethylamino group, a strong activating group, is expected to cause a significant upfield shift (to lower ppm values) for the protons on the same ring, particularly those in the ortho and para positions relative to the substituent. The protons of the N(CH₃)₂ group itself would appear as a singlet, typically in the range of 2.9-3.1 ppm.

The ethoxy group, being a moderately activating group, will also influence the chemical shifts of the protons on its substituted ring, though to a lesser extent than the dimethylamino group. The methylene (B1212753) protons (O-CH₂) of the ethoxy group would exhibit a quartet, while the methyl protons (CH₃) would present as a triplet. The aromatic protons on both rings will show complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -N(CH₃)₂) | 6.7 - 6.9 | d |

| Aromatic H (meta to -N(CH₃)₂) | 7.6 - 7.8 | d |

| Aromatic H (on ethoxy-substituted ring) | 6.9 - 7.5 | m |

| -N(CH₃)₂ | 2.9 - 3.1 | s |

| -O-CH₂-CH₃ | 3.9 - 4.1 | q |

| -O-CH₂-CH₃ | 1.3 - 1.5 | t |

d: doublet, q: quartet, m: multiplet, s: singlet, t: triplet

The ¹³C NMR spectrum provides further detail on the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. The carbon atom attached to the strongly electron-donating dimethylamino group (C-N) is expected to be significantly shielded (shifted upfield). Conversely, the carbon atoms ortho and para to this group will also experience shielding. The carbon attached to the azo group (C-N=N) will appear at a characteristic downfield position. In the ethoxy-substituted ring, the carbon attached to the oxygen (C-O) will be deshielded and appear at a lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-N(CH₃)₂ | 150 - 155 |

| Aromatic C (ortho to -N(CH₃)₂) | 110 - 115 |

| Aromatic C (meta to -N(CH₃)₂) | 125 - 130 |

| C-N=N (dimethylamino-substituted ring) | 140 - 145 |

| C-O | 155 - 160 |

| Aromatic C (ortho/para to -OCH₂CH₃) | 115 - 125 |

| Aromatic C (meta to -OCH₂CH₃) | 120 - 130 |

| C-N=N (ethoxy-substituted ring) | 145 - 150 |

| -N(CH₃)₂ | 40 - 45 |

| -O-CH₂-CH₃ | 60 - 65 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromogenic Behavior Research

UV-Vis spectroscopy is a key technique for investigating the electronic properties of chromophoric molecules like azobenzenes. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals, and the wavelengths of maximum absorption (λmax) provide valuable information about the electronic structure.

Azobenzene and its derivatives typically exhibit two characteristic absorption bands in their UV-Vis spectra. A strong band at shorter wavelengths is attributed to the π→π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. A weaker band at longer wavelengths corresponds to the n→π* transition, involving the promotion of a non-bonding electron from one of the nitrogen atoms of the azo group to a π* antibonding orbital.

For this compound, the presence of the powerful electron-donating dimethylamino group and the ethoxy group is expected to cause a significant bathochromic (red) shift of the π→π* band compared to unsubstituted azobenzene. This is due to the extension of the conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level. The n→π* transition is also expected to be present but may be obscured by the more intense π→π* band.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π→π* | 400 - 450 | > 20,000 |

The position and intensity of the absorption bands of azobenzene derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. For the π→π* transition in push-pull azobenzenes like this compound, an increase in solvent polarity generally leads to a bathochromic shift. This is because the excited state is typically more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents.

In contrast, the n→π* transition often exhibits a hypsochromic (blue) shift with increasing solvent polarity. This is because the non-bonding electrons on the nitrogen atoms can interact with protic solvents through hydrogen bonding, which lowers the energy of the ground state and increases the energy gap for the transition. The study of solvatochromism provides insights into the nature of the electronic transitions and the charge distribution in the ground and excited states.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are highly effective for identifying functional groups and providing a "fingerprint" for the compound. While IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, Raman spectroscopy involves the inelastic scattering of monochromatic light. researchgate.netnih.govacs.org

For this compound, the IR and Raman spectra would show characteristic bands for the various functional groups and the aromatic rings. The N=N stretching vibration of the azo group is a key diagnostic band, though its intensity can vary. In the IR spectrum, it is often weak or inactive due to the symmetry of the trans-azobenzene moiety, but it can be a strong band in the Raman spectrum. The presence of substituents breaks the symmetry and can make this mode more IR active. Other important vibrations include the C-N stretching of the dimethylamino group, the C-O stretching of the ethoxy group, C-H stretching and bending modes of the aromatic rings and alkyl groups, and the characteristic ring breathing modes of the substituted benzene (B151609) rings. The resonance Raman spectra of 4-aminoazobenzenes have been shown to be highly dependent on the solvent, indicating strong hydrogen bonding interactions in aqueous media. researcher.life

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| N=N Stretch | 1400 - 1450 | Raman (strong), IR (variable) |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch (Aromatic) | 1250 - 1350 | IR, Raman |

| C-O Stretch (Aromatic Ether) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) | IR, Raman |

Compound Names Mentioned in this Article

Table 5: List of Compound Names

| Compound Name |

|---|

| This compound |

| 4-aminoazobenzene |

Mass Spectrometry (MS) Techniques in Azobenzene Research

Mass spectrometry stands as a cornerstone technique in the structural analysis of organic compounds, providing invaluable information regarding molecular weight and fragmentation pathways. For a molecule like this compound, various MS techniques can be employed to gain deep structural insights.

High-resolution mass spectrometry (HRMS) is instrumental in determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. iaph.es The molecular formula of this compound is C₁₆H₁₉N₃O. The theoretical exact mass can be calculated by summing the precise masses of its constituent atoms.

| Element | Quantity | Precise Atomic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 16 | 12.000000 | 192.000000 |

| Hydrogen (¹H) | 19 | 1.007825 | 19.148675 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 269.152812 |

An HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this calculated exact mass. This high degree of mass accuracy is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. iaph.es The use of techniques like electrospray ionization (ESI) coupled with an Orbitrap or time-of-flight (TOF) mass analyzer would facilitate such precise measurements. iaph.esnih.gov

The fragmentation of a molecule within a mass spectrometer provides a roadmap to its structural components. The electron ionization (EI) or collision-induced dissociation (CID) of this compound would likely result in several characteristic fragmentation pathways, driven by the presence of the dimethylamino, ethoxy, and azo functional groups.

The primary fragmentation patterns for amines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com For the dimethylamino group in this compound, this would lead to the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized cation. Aromatic amines can also undergo characteristic cleavages of the aromatic ring system. youtube.com

Ethers also undergo alpha-cleavage, as well as cleavage of the C-O bond. In the case of the ethoxy group, this could result in the loss of an ethyl radical (•C₂H₅) or an ethoxy radical (•OC₂H₅).

The central azo linkage (-N=N-) is another potential site of fragmentation. Cleavage of the bonds adjacent to the azo group can lead to the formation of distinct phenyl-containing fragment ions, providing information about the substitution pattern on each aromatic ring.

Predicted Fragmentation Data for this compound:

| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z |

| [C₁₅H₁₆N₃O]⁺ | Loss of a methyl radical (•CH₃) from the dimethylamino group (α-cleavage). | 254 |

| [C₁₄H₁₄N₃O]⁺ | Loss of an ethyl radical (•C₂H₅) from the ethoxy group. | 240 |

| [C₈H₁₀N]⁺ | Cleavage of the N-N bond, forming the dimethylaminophenyl cation. | 120 |

| [C₈H₉NO]⁺ | Cleavage of the N-N bond, forming the ethoxyphenyl cation. | 135 |

| [C₆H₅O]⁺ | Fragmentation of the ethoxy-substituted ring. | 93 |

| [C₆H₆N]⁺ | Fragmentation of the dimethylamino-substituted ring. | 92 |

It is important to note that this fragmentation data is predicted based on general principles of mass spectrometry and data from similar compounds. Actual experimental results may vary.

X-ray Crystallography for Solid-State Structural Characterization and Conformational Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles. nih.govnih.gov

For this compound, an X-ray crystallographic study would reveal the conformation of the molecule, particularly the planarity of the azobenzene core and the orientation of the ethoxy and dimethylamino substituent groups. Azobenzene derivatives can exist as trans (E) and cis (Z) isomers, with the trans isomer generally being more thermodynamically stable and having a more planar conformation.

The presence of the electron-donating dimethylamino group and the ethoxy group can influence the electronic properties and the crystal packing of the molecule. acs.orgresearchgate.net These donor-acceptor characteristics can lead to interesting intermolecular interactions in the solid state. acs.org

Predicted Crystallographic Data for (E)-3'-Ethoxy-4-dimethylaminoazobenzene:

| Parameter | Predicted Value Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c or Pbca | Defines the symmetry elements within the unit cell. |

| N=N Bond Length | 1.24 - 1.26 Å | Characteristic of the azo linkage in the trans configuration. |

| C-N (azo) Bond Lengths | 1.41 - 1.44 Å | Reflects the connection of the azo group to the phenyl rings. |

| C-N (amino) Bond Length | 1.36 - 1.40 Å | Indicates some double bond character due to resonance with the aromatic ring. |

| C-O (ether) Bond Length | 1.35 - 1.38 Å | Typical for an aryl ether. |

| Dihedral Angle (between phenyl rings) | 0 - 20° | Indicates the degree of planarity of the molecule. |

This predicted crystallographic data is based on published structures of similar substituted azobenzene compounds and serves as a likely representation of the solid-state structure of the title compound. nih.govnih.gov

Theoretical and Computational Investigations of 3 Ethoxy 4 Dimethylaminoazobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for understanding the intrinsic electronic properties of molecules like 3'-Ethoxy-4-dimethylaminoazobenzene. These methods provide detailed insights into the distribution of electrons in both the ground and excited states, which is fundamental to predicting their chemical behavior and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Distributions

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium to large-sized molecules. icm.edu.pl For this compound, DFT calculations are employed to determine the optimized molecular geometries of its trans and cis isomers. These calculations typically show that the trans isomer is the more thermodynamically stable form due to its more linear and less sterically hindered structure.

The "push-pull" nature of this compound, with the electron-donating 4-dimethylamino group and the weakly electron-donating 3'-ethoxy group, significantly influences its electronic distribution. DFT calculations reveal a polarization of the electron density across the azobenzene (B91143) core. The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich dimethylamino-substituted phenyl ring, while the lowest unoccupied molecular orbital (LUMO) is distributed over the central N=N bond and the ethoxy-substituted phenyl ring. This charge distribution is a key factor in its optical properties. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that can be correlated with the molecule's reactivity and the energy of its lowest electronic transition. For push-pull azobenzenes, this gap is generally smaller than that of unsubstituted azobenzene, leading to a red-shift in the absorption spectrum. acs.org

Table 1: Representative DFT-Calculated Electronic Properties of Push-Pull Azobenzenes

| Property | Unsubstituted Azobenzene | 4-nitro-4'-dimethylaminoazobenzene (a representative push-pull system) |

| HOMO Energy (eV) | -6.2 | -5.5 |

| LUMO Energy (eV) | -1.8 | -3.0 |

| HOMO-LUMO Gap (eV) | 4.4 | 2.5 |

Note: The values presented are representative and can vary depending on the specific DFT functional and basis set used in the calculation. The data for 4-nitro-4'-dimethylaminoazobenzene is provided as a well-studied example of a strong push-pull system to illustrate the expected trends for this compound.

Ab Initio and Time-Dependent DFT Methods for Excited State Characterization

To understand the photoisomerization process, it is crucial to characterize the molecule's excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, providing information about the energies and characteristics of electronic excitations. uci.eduresearchgate.netarxiv.orgohio-state.edu

For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light. The lowest energy transition is typically the n→π* transition, which is formally forbidden but can be observed as a weak absorption band. The more intense π→π* transition occurs at higher energy and is responsible for the strong color of azobenzene dyes. acs.org In push-pull systems, the π→π* band is often red-shifted into the visible region, a phenomenon well-captured by TD-DFT calculations. nih.gov

More advanced ab initio methods, while computationally more demanding, can provide a more accurate description of the excited state potential energy surfaces, which is essential for a detailed understanding of the photoisomerization mechanism. These methods can help to identify the pathways and energy barriers for the trans to cis and cis to trans isomerization upon photoexcitation.

Table 2: Representative TD-DFT Calculated Excitation Energies for a Push-Pull Azobenzene Derivative

| Transition | Excitation Energy (eV) | Oscillator Strength |

| S0 → S1 (n→π) | 2.2 | 0.001 |

| S0 → S2 (π→π) | 2.8 | 0.9 |

Note: These values are illustrative for a generic push-pull azobenzene and the actual values for this compound would require specific calculations.

Molecular Dynamics Simulations of Azobenzene Systems

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. arxiv.org MD simulations model the movement of atoms and molecules, providing insights into conformational changes, interactions with the environment, and the kinetics of various processes.

Conformational Flexibility and Isomerization Dynamics in Solution

In solution, this compound is not a rigid molecule. MD simulations can explore the conformational landscape of both the trans and cis isomers, revealing the flexibility of the phenyl rings and the ethoxy group. The solvent environment can significantly influence these dynamics, affecting the rate of thermal isomerization from the less stable cis form back to the trans form. elsevierpure.com

Simulations can also be used to study the photoisomerization process directly, by combining MD with quantum mechanical calculations in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. These methods can trace the trajectory of the molecule as it moves from an excited electronic state back to the ground state, leading to either the original or the isomerized form. researchgate.net

Computational Modeling of Intermolecular Interactions and Self-Assembly Processes

Azobenzene derivatives are known to form ordered structures through self-assembly, driven by intermolecular forces such as van der Waals interactions and π-π stacking. MD simulations are a powerful tool to investigate these processes at the molecular level. acs.org By simulating a system containing multiple this compound molecules, it is possible to observe how they interact and arrange themselves into larger aggregates.

Understanding these self-assembly processes is crucial for the design of materials with specific optical or mechanical properties. For example, the alignment of azobenzene molecules in a film can be controlled to create materials that respond to light by changing their shape or surface properties.

Computational Studies on Photoisomerization Mechanisms

The photoisomerization of azobenzene can proceed through two primary mechanisms: a rotation around the N=N double bond or an inversion (or "in-plane") motion at one of the nitrogen atoms. Computational studies have been instrumental in elucidating the preferred pathway for different azobenzene derivatives.

For push-pull azobenzenes like this compound, the electronic structure of the excited states plays a key role in determining the isomerization mechanism. acs.org Computational studies on similar push-pull systems suggest that after excitation to the bright π→π* state, the molecule rapidly relaxes to a lower-lying excited state. rsc.org The topography of this lower state's potential energy surface then dictates the isomerization pathway.

Recent computational work on push-pull azobenzenes has indicated that the mechanism can be a hybrid of rotation and inversion, with the specific path being sensitive to the nature of the substituents and the solvent environment. nih.govrsc.org These studies highlight the complexity of the photoisomerization process and the power of computational methods to unravel its intricate details.

Mapping of Potential Energy Surfaces for Trans-Cis and Cis-Trans Interconversions

The isomerization of azobenzene derivatives can proceed through two primary mechanisms: rotation around the N=N double bond or an in-plane inversion (also referred to as a bending mechanism) of one of the phenyl rings relative to the central azo bridge. arxiv.orgacs.orgresearchgate.net Computational chemistry provides essential tools for mapping the potential energy surfaces (PES) of the molecule's ground state (S₀) and excited states (primarily S₁ and S₂), which helps to elucidate the most likely isomerization pathway. osti.govwayne.edunsf.gov

For the ground state (S₀), the inversion pathway is generally found to be the preferred mechanism for thermal isomerization from the less stable cis isomer back to the more stable trans form. acs.org The energy barrier for this process determines the thermal half-life of the cis isomer. In contrast, photoisomerization, which is typically initiated by irradiating the trans isomer, involves excitation to higher electronic states.

Upon photoexcitation to the S₁ state (resulting from an n → π* transition), the rotational pathway is widely considered to be dominant. acs.org This pathway is often characterized by a sloped potential energy surface leading to a conical intersection, a point where the S₁ and S₀ surfaces cross. acs.org This intersection provides an efficient channel for the molecule to return to the ground state, either in its original trans form or in the cis configuration. For excitation to the S₂ state (a π → π* transition), the molecule may also follow the rotational pathway after rapid internal conversion to the S₁ state. acs.org

The specific substitution pattern of this compound, with electron-donating groups on both rings, influences the energies of the frontier molecular orbitals and thus the shape of the potential energy surfaces. Quantum mechanical methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to calculate these surfaces. researchgate.netnih.gov These calculations can reveal the transition state geometries and the associated energy barriers for both the rotational and inversional pathways.

Table 1: Representative Energy Barriers for Isomerization Pathways of Substituted Azobenzenes

| Isomerization Pathway | Electronic State | Typical Energy Barrier (kcal/mol) | Primary Mechanism |

| trans → cis | S₁ (n → π) | Low to barrierless | Rotation |

| trans → cis | S₂ (π → π) | Low (after internal conversion) | Rotation/Concerted-Inversion |

| cis → trans | S₀ (Thermal) | 20-25 | Inversion |

Note: The values in this table are representative for push-pull azobenzenes and can vary based on the specific substituents and the computational methods used. The presence of strong donor groups can affect these barriers.

Theoretical Analysis of Substituent Effects on Isomerization Pathways and Quantum Yields

The electronic nature of the substituents plays a crucial role in determining the isomerization mechanism and its efficiency, which is quantified by the quantum yield (the fraction of absorbed photons that lead to isomerization). rsc.org In this compound, the strong electron-donating dimethylamino group at the 4-position and the weaker electron-donating ethoxy group at the 3'-position create a "push-push" or a weak "push-pull" system, depending on the relative positions and electronic interplay.

Theoretical studies on other substituted azobenzenes have established several key principles:

Electron-donating groups (EDGs) , like dimethylamino and ethoxy, tend to increase the energy barrier for the thermal cis-to-trans isomerization along the inversion pathway in the ground state. acs.orgresearchgate.net This is because these groups increase the electron density in the π system, which can stabilize the planar transition state of the inversion mechanism to a lesser extent than the ground state.

In the excited state, the "push-pull" character (a strong EDG on one ring and an electron-withdrawing group on the other) is known to red-shift the absorption bands and can influence the quantum yield. acs.orgnih.gov For this compound, both groups are electron-donating, which will also lead to a red-shift compared to unsubstituted azobenzene.

The position of the substituents is also critical. An ortho substitution can sterically hinder the planarity of the molecule, affecting the isomerization pathways. rsc.org In this case, the meta (3'-) and para (4-) substitutions are less likely to cause significant steric hindrance.

Computational models can predict how these substituent effects modify the potential energy surfaces. For instance, by calculating the electronic structure at various points along the rotational and inversional coordinates, it is possible to see how the energy barriers are altered by the presence of the ethoxy and dimethylamino groups. This analysis helps in understanding why some substituted azobenzenes have higher or lower quantum yields for photoisomerization. acs.orgpolimi.it

Predictive Modeling of Photophysical Properties Based on Molecular Structure

Predictive modeling, often employing computational chemistry and machine learning techniques, is a powerful tool for estimating the photophysical properties of new or uncharacterized molecules like this compound. nih.govmdpi.com These models are typically built upon datasets of known azobenzene derivatives and use molecular descriptors to correlate the chemical structure with properties such as the maximum absorption wavelength (λmax) and the thermal half-life of the cis isomer. nih.gov

For this compound, the key photophysical properties of interest are the λmax values for the n → π* and π → π* transitions of both the trans and cis isomers.

λmax Prediction: Time-dependent density functional theory (TD-DFT) is a widely used quantum chemical method to predict the electronic absorption spectra of molecules. nih.gov By optimizing the geometry of the trans and cis isomers and then calculating the vertical excitation energies, it is possible to obtain an estimate of their λmax values. The choice of the functional and basis set in the DFT calculations is critical for accuracy. researchgate.net For "push-pull" or "push-push" systems, the π → π* transition is typically red-shifted into the visible region, which is a desirable feature for many applications.

Quantum Yield and Half-life: While direct prediction of quantum yields is complex, computational models can provide insights into the factors that govern it, such as the accessibility of conical intersections and the presence of competing decay pathways. acs.org The thermal half-life of the cis isomer can be estimated by calculating the activation energy for the thermal cis-to-trans isomerization using methods like transition state theory. acs.orgnih.gov

Table 2: Predicted Photophysical Properties for a Representative Push-Pull Azobenzene

| Property | Isomer | Predicted Value | Computational Method |

| λmax (π → π) | trans | ~450-500 nm | TD-DFT |

| λmax (n → π) | trans | ~350-400 nm | TD-DFT |

| λmax (π → π) | cis | ~400-450 nm | TD-DFT |

| λmax (n → π) | cis | ~250-300 nm | TD-DFT |

| Thermal Half-life (cis) | - | Minutes to Hours | Transition State Theory |

Note: These are estimated values for a generic push-pull azobenzene and would need to be specifically calculated for this compound. The solvent environment can also significantly impact these properties.

Mechanistic Investigations of 3 Ethoxy 4 Dimethylaminoazobenzene Transformations

Photoisomerization Kinetics and Dynamics Studies

Azobenzene (B91143) and its derivatives are well-known for their ability to undergo reversible photoisomerization between a thermally stable trans (E) isomer and a metastable cis (Z) isomer. This process forms the basis of their application in molecular switches and photosensitive materials. The presence of substituent groups, such as the electron-donating dimethylamino and ethoxy groups in 3'-Ethoxy-4-dimethylaminoazobenzene, significantly influences the electronic absorption spectra and the kinetics of isomerization.

Detailed Analysis of Trans-to-Cis Isomerization Processes

The trans-to-cis isomerization of azobenzenes is typically initiated by irradiating the molecule with UV or visible light corresponding to its π-π* absorption band. rsc.org For "push-pull" azobenzenes, which feature both an electron-donating group (like -N(CH₃)₂) and an electron-withdrawing or moderately donating group (like -OC₂H₅), this absorption band is often red-shifted into the visible region. Upon absorption of a photon, the molecule is promoted to an excited electronic state (S₁). From this excited state, it undergoes a rapid structural change, primarily involving rotation or inversion around the central N=N double bond, leading to the formation of the cis isomer. wordpress.com The process is extremely fast, often occurring on picosecond or even femtosecond timescales. rsc.org

Elucidation of Cis-to-Trans Thermal and Photochemical Relaxation Mechanisms

The metastable cis isomer can revert to the more stable trans form through two primary pathways:

Photochemical Relaxation: Irradiation with light of a different wavelength, typically corresponding to the n-π* absorption band of the cis isomer, can drive the molecule back to the trans state photochemically. wordpress.com

Thermal Relaxation: In the absence of light, the cis isomer will thermally revert to the trans isomer. The rate of this process is highly dependent on the molecular structure, the solvent polarity, and the temperature. wordpress.com For many "push-pull" azobenzenes, the energy barrier for thermal relaxation is relatively low, leading to faster relaxation times compared to unsubstituted azobenzene.

Two mechanisms are generally proposed for this isomerization: rotation (involving a twisting of the N=N bond) and inversion (involving a planar transition state). The dominant pathway can be influenced by the substituents and the surrounding environment. wordpress.com

Influence of Irradiation Wavelength, Intensity, and Temperature on Isomerization Efficiency

The efficiency of photoisomerization is governed by several external factors:

Irradiation Wavelength: Maximum trans-to-cis conversion is achieved by irradiating at the wavelength of maximum absorbance (λₘₐₓ) of the trans isomer's π-π* band. Conversely, the cis-to-trans back-isomerization is most efficiently induced by irradiating at the λₘₐₓ of the cis isomer's absorption band.

Intensity: Higher light intensity generally leads to a faster rate of isomerization, as more photons are available to be absorbed by the molecules per unit time.

Temperature: Temperature primarily affects the rate of thermal cis-to-trans relaxation. Higher temperatures increase the rate of this thermal back-reaction, which can compete with the photochemical trans-to-cis isomerization and thus lower the achievable fraction of the cis isomer in the photostationary state.

Thermal Degradation Mechanisms and Stability Research

The thermal stability of azobenzene dyes is a critical factor for their practical applications. Decomposition typically occurs at elevated temperatures and involves the cleavage of the molecule's chemical bonds.

Identification and Characterization of Thermal Decomposition Products

While specific data for this compound is unavailable, studies on similar dyes, such as 4-Dimethylaminoazobenzene, provide insight into likely decomposition products. researchgate.nettsu.edu The primary point of cleavage in azobenzene compounds is the C-N bonds flanking the central azo (-N=N-) group. researchgate.nettsu.edu Thermal degradation is expected to result in the loss of the azo group as nitrogen gas (N₂) and the formation of various aromatic radical species. researchgate.nettsu.edu

For this compound, the expected initial decomposition products would likely include radicals such as:

N,N-dimethylaminophenyl radical

3-ethoxyphenyl radical

These highly reactive radicals would then likely abstract hydrogen atoms or react with other species to form stable molecules like N,N-dimethylaniline and 3-ethoxybenzene. Further fragmentation at higher temperatures could lead to simpler aromatic compounds like aniline (B41778) and benzene (B151609), as well as various smaller hydrocarbon fragments.

Table 1: Postulated Thermal Decomposition Products of this compound (Based on studies of analogous compounds)

| Product Name | Chemical Formula |

| Nitrogen | N₂ |

| N,N-dimethylaniline | C₈H₁₁N |

| 3-ethoxybenzene | C₈H₁₀O |

| Aniline | C₆H₇N |

| Benzene | C₆H₆ |

Kinetic Studies of Thermal Decomposition Pathways

Kinetic analysis of the thermal decomposition of azobenzene compounds is often performed using thermogravimetric analysis (TGA), where the mass of a sample is monitored as a function of increasing temperature. researchgate.nettsu.edu The presence of electron-donating groups, like the dimethylamino and ethoxy groups on this compound, is known to influence the stability of the C-N bonds. Electron-donating groups generally inhibit the dissociation of the phenyl-N bond on the ring to which they are attached. researchgate.net

The decomposition process for azobenzenes is often proposed to be a multi-step reaction. tsu.edu A likely pathway involves the initial cleavage of one C-N bond to form a phenyl radical and an azo-phenyl radical. This is followed by the rapid loss of a stable nitrogen molecule from the azo-phenyl radical, generating a second phenyl radical. tsu.edu These radical species then proceed to form the final stable products.

Strategies for Enhancing the Thermal Stability of Azobenzene Systems through Structural Modification

While specific experimental data on the thermal stability of this compound is not extensively documented in scientific literature, the principles governing the thermal stability of azobenzene derivatives are well-established. These principles allow for an informed discussion on the expected behavior of this compound and strategies for its enhancement. The primary goal in enhancing thermal stability is typically to increase the lifetime of the metastable cis (Z) isomer, which is critical for applications in areas like molecular photoswitches and optical data storage.

The thermal relaxation from the higher-energy cis isomer to the more stable trans (E) isomer is the key process determining the thermal stability. The rate of this isomerization is profoundly influenced by the electronic and steric nature of substituents on the aromatic rings.

Electronic Effects of Substituents:

The compound this compound features two electron-donating groups (EDGs): a dimethylamino group at the 4-position and an ethoxy group at the 3'-position. It is well-documented that EDGs located at the para-position, such as the dimethylamino group, tend to accelerate the thermal cis-to-trans isomerization. This is attributed to the stabilization of the polarized transition state of the isomerization process.

The ethoxy group at the meta-position is expected to exert a less pronounced electronic influence on the azo bridge compared to a substituent in the para-position. Nevertheless, its electron-donating character, while weaker at the meta position, may still contribute to a slightly faster isomerization rate when compared to unsubstituted azobenzene.

Strategies for Enhancement:

Drawing from established methodologies in the field of azobenzene chemistry, several strategies could be employed to enhance the thermal stability of systems like this compound:

Introduction of Ortho-Substituents: The placement of bulky groups at the positions ortho to the azo linkage is a widely recognized and effective strategy for significantly extending the thermal half-life of the cis isomer. This steric hindrance destabilizes the planar trans isomer to a greater extent than the non-planar cis isomer, thereby increasing the energy barrier for isomerization.

Fluorination: Specifically, the introduction of fluorine atoms at the ortho-positions has been demonstrated to be highly effective in enhancing the thermal stability of the Z isomer. researchgate.net

Hybridization with Nanostructures: A significant improvement in thermal stability has been achieved by coupling azobenzene dyes with inorganic nanostructures such as polyhedral oligomeric silsesquioxanes (POSS). This approach has been shown to increase the decomposition temperature of azobenzene dyes by as much as 177°C. rsc.org The nanostructure provides a rigid scaffold that physically hinders the molecular motion required for isomerization.

The following interactive table summarizes the general effects of different substitution patterns on the thermal half-life of the cis-isomer of azobenzene.

| Effect of Substituents on Azobenzene Thermal Stability | |

| Substituent Type | General Effect on cis-Isomer Half-Life |

| Electron-Donating Groups (para) | Decrease |

| Electron-Withdrawing Groups (para) | Increase |

| Bulky Ortho-Substituents | Significant Increase |

| Ortho-Fluorine Substituents | Significant Increase |

| Hybridization (e.g., with POSS) | Significant Increase |

Electrochemical Behavior and Redox Mechanisms of Substituted Azobenzenes

Direct electrochemical studies specifically on this compound are not widely available. However, comprehensive research on the closely related compound, N,N-dimethyl-4-aminoazobenzene , and its derivatives offers substantial insight into the anticipated electrochemical behavior. jst.go.jpnih.gov193.140.28tubitak.gov.trresearchgate.net

The principal redox process for azobenzenes is the electrochemical reduction of the azo group (-N=N-). The mechanism of this reduction is intricately linked to the pH of the surrounding medium.

pH-Dependent Reduction Mechanism:

In mixed aqueous-ethanolic solutions, the electrochemical characteristics of N,N-dimethyl-4-aminoazobenzene derivatives exhibit a pronounced dependence on pH. jst.go.jpnih.gov193.140.28tubitak.gov.tr

In Neutral and Basic Environments (pH > 4): In neutral to alkaline solutions, the reduction follows a two-electron pathway, resulting in the formation of a hydrazo derivative: R-N=N-R' + 2e⁻ + 2H⁺ → R-NH-NH-R'

The peak potentials associated with these reduction processes shift to more negative values as the pH increases, which is indicative of proton involvement in the electrochemical reaction. jst.go.jpnih.gov193.140.28tubitak.gov.tr

Electrochemical Parameters:

Cyclic voltammetry studies conducted on derivatives of N,N-dimethyl-4-aminoazobenzene have enabled the quantification of important electrochemical parameters. The table below presents typical data for these analogous compounds. jst.go.jpnih.gov193.140.28tubitak.gov.tr

| Electrochemical Data for N,N-dimethyl-4-aminoazobenzene Derivatives | |

| Parameter | Typical Value/Observation |

| Number of electrons transferred (pH < 4) | 4 |

| Number of electrons transferred (pH > 4) | 2 |

| Diffusion Coefficient (D) | of the order of 10⁻⁶ cm²/s |

| Standard Rate Constant (kₛ) | Dependent on pH and specific derivative |

| Adsorption at electrode surface | Has been observed and can affect voltammetric response |

The electron-donating dimethylamino group makes the azo bond easier to reduce compared to unsubstituted azobenzene. The 3'-ethoxy group in this compound, also being electron-donating, is expected to contribute to this effect, although perhaps to a lesser degree.

Oxidative Behavior:

The anodic oxidation of N,N-dimethyl-4-aminoazobenzene derivatives has also been explored. The primary site of oxidation is the dimethylamino group, which can undergo a quasi-reversible one-electron transfer to generate a cation radical. rsc.org The stability of this radical species is dependent on the chemical environment and the nature of other substituents on the azobenzene framework.

Reaction Mechanisms with Other Chemical Species: Investigating Reactivity and Selectivity

The chemical reactivity of this compound is governed by its constituent functional groups: the azo bridge, the electron-rich aromatic systems, the dimethylamino group, and the ethoxy group.

Reactions at the Azo Bridge:

Protonation: The lone pair of electrons on the nitrogen atoms of the azo group imparts basic properties. In the presence of strong acids, the azo bridge can be protonated, forming an azonium species. This protonation induces a significant alteration in the electronic structure and leads to a marked acceleration of the Z to E isomerization. longdom.org This catalytic reversion is a characteristic feature of azobenzene compounds.

Reactions Involving the Dimethylamino Group:

N-Oxidation: The tertiary amine of the dimethylamino group is susceptible to oxidation to an N-oxide by potent oxidizing agents like hydrogen peroxide or peroxy acids.

Quaternization: The nitrogen atom can also function as a nucleophile, reacting with alkyl halides to yield a quaternary ammonium (B1175870) salt.

Electrophilic Aromatic Substitution:

The aromatic rings of this compound are activated towards electrophilic substitution due to the presence of the strongly electron-donating dimethylamino group and the ethoxy group.

Directing Effects: The dimethylamino group is a potent activating and ortho-, para- directing substituent. With the para position occupied by the azo group, electrophilic attack is favored at the positions ortho to the dimethylamino group. The ethoxy group is also an activating and ortho-, para- director. In the case of the 3'-ethoxy substituent, it directs incoming electrophiles to the 2', 4', and 6' positions. The ultimate regioselectivity of an electrophilic substitution reaction will be determined by the specific electrophile and the reaction conditions, with the positions activated by the dimethylamino group generally exhibiting higher reactivity.

Metabolic Reactions:

In biological contexts, azo dyes such as 4-dimethylaminoazobenzene are known to be substrates for various metabolic transformations. These include: nih.gov

Azo-Reduction: The reductive cleavage of the azo bond, catalyzed by enzymes like azoreductases, which results in the formation of the corresponding anilines.

N-Demethylation: The enzymatic removal of one or both methyl groups from the dimethylamino moiety.

Ring Hydroxylation: The introduction of hydroxyl groups onto the aromatic rings.

N-Acetylation: The acetylation of the amino group following the reductive cleavage of the azo bond.

These metabolic pathways are of significant interest, particularly in the toxicological assessment of azo dyes. While specific metabolic studies on this compound are scarce, it is plausible that it would undergo analogous metabolic transformations.

Advanced Research Applications of 3 Ethoxy 4 Dimethylaminoazobenzene in Materials Science and Photochemistry

Photoresponsive Materials Development

The ability of 3'-Ethoxy-4-dimethylaminoazobenzene and similar azobenzene (B91143) compounds to respond to light stimuli makes them ideal candidates for the creation of photoresponsive materials. researchgate.net This field focuses on designing materials that can change their properties in a controlled manner upon exposure to light.

Integration into Polymer Matrices for Tunable Photo-Switching Performance

The incorporation of azobenzene derivatives into polymer matrices is a widely explored strategy to develop materials with tunable photo-switching capabilities. These "azo polymers" can be synthesized either by doping the azobenzene chromophore into a polymer matrix (guest-host system) or by covalently attaching it to the polymer backbone (side-chain system). researchgate.net The properties of the resulting material are highly dependent on the nature of the polymer matrix and the interaction with the embedded or attached azobenzene units. researchgate.net

The photoisomerization of the azobenzene moieties within the polymer matrix can induce macroscopic changes in the material, such as photo-orientation and surface relief grating formation. researchgate.netmcgill.ca For instance, irradiating a thin film of an azo-polymer can lead to a remarkable mass transport on the micron scale. mcgill.ca This phenomenon opens up possibilities for applications in holography and the development of photo-actuators. researchgate.net

The switching speed of the photochromic dye within the polymer matrix is a critical parameter for many applications. Research has shown that attaching flexible, low glass transition temperature (Tg) oligomers, such as polydimethylsiloxane (B3030410) (PDMS), to photochromic dyes can significantly enhance their isomerization speeds in a rigid polymer matrix. scu.edu.auresearchgate.net This approach effectively shields the dye from the rigid host matrix, providing greater molecular mobility for the switching process without altering the dye's electronic structure. scu.edu.au

Table 1: Factors Influencing Photo-Switching in Polymer Matrices

| Factor | Description | Impact on Performance |

| Polymer Matrix | The type of polymer used as the host for the azobenzene derivative. | Affects the mobility of the chromophore and the overall material properties. researchgate.netscu.edu.au |

| Chromophore Linkage | Whether the azobenzene is a guest molecule or covalently bonded to the polymer. | Covalent attachment can lead to more stable and robust materials. researchgate.net |

| Local Environment | The immediate molecular surroundings of the azobenzene unit. | Flexible oligomer attachments can increase switching speeds. scu.edu.au |

| Irradiation Wavelength | The wavelength of light used to induce isomerization. | Different wavelengths trigger the trans-to-cis and cis-to-trans conversions. mcgill.ca |

Application in Liquid Crystal Systems for Optically Modulated Properties

The integration of azobenzene derivatives into liquid crystal (LC) systems allows for the optical modulation of the material's properties. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com The orientation of the molecules in a liquid crystal phase can be influenced by external stimuli, including light.

When azobenzene molecules are incorporated into a liquid crystal host, their photoisomerization can disrupt the ordered arrangement of the LC molecules. mdpi.com This disruption can lead to a phase transition, for example, from a nematic to an isotropic state. This principle is utilized in the development of "smart windows" based on polymer dispersed liquid crystals (PDLCs), where the transparency of the window can be switched by applying a voltage. tcichemicals.com

Furthermore, the chiral nature of some liquid crystal phases can be manipulated using azobenzene derivatives. For instance, studies have shown that surfactant complexation with cellulose (B213188) nanocrystals, which typically form a chiral nematic liquid crystal phase, can suppress this chirality in favor of a nematic phase. nih.gov This opens up new avenues for creating uniaxially aligned systems for various technological applications.

Development of Smart Systems and Photo-Actuators based on Azobenzene Derivatives

The molecular motion generated by the photoisomerization of azobenzene derivatives can be harnessed to create smart systems and photo-actuators. mcgill.ca These are materials and devices that can perform mechanical work in response to light. The geometric change from the linear trans isomer to the bent cis isomer at the molecular level can be amplified to produce macroscopic deformation. researchgate.netmcgill.ca

Researchers have developed various photo-actuators based on azobenzene-containing materials, including polymers and liquid crystal elastomers. researchgate.net For example, a composite material made from a photo-liquefiable azobenzene derivative and a commercial plastic film has been shown to exhibit programmable and reversible spiralization and despiralization motions upon photoirradiation. rsc.org This biomimetic actuator was inspired by the helical motion of pythons and demonstrates the potential for creating soft robots and grippers. rsc.org

The development of photomechanically responsive molecular crystals is another promising area of research. bohrium.com While initially thought to be too rigid to exhibit significant photo-induced motion, certain azobenzene crystals have been shown to bend reversibly upon UV light irradiation. bohrium.com This bending is attributed to the strain induced by the trans-to-cis photoisomerization within the crystal lattice.

Research in Optoelectronic Applications and Photo-Inducible Data Storage Systems

The distinct spectral properties of the trans and cis isomers of azobenzene derivatives make them suitable for applications in optoelectronics and photo-inducible data storage. The reversible switching between two states with different absorption characteristics forms the basis for optical memory systems. researchgate.netiiardjournals.org

Information can be written by using a specific wavelength of light to induce the trans-to-cis isomerization and erased by using another wavelength or by thermal relaxation to revert to the trans state. The ability to read the stored information is based on the difference in the absorption spectra of the two isomers.

Azo-metal chelates have garnered increasing attention for their potential in molecular memory applications due to their interesting geometrical and electronic properties. iiardjournals.org The incorporation of metal ions can influence the photophysical and photochemical properties of the azobenzene ligand, offering a way to tune the performance of the data storage material.

Coordination Chemistry Research with Azobenzene Ligands

The azo group (-N=N-) in azobenzene derivatives can act as a ligand, coordinating with metal ions to form metal complexes. iiardjournals.orgnih.gov This area of research explores the synthesis, characterization, and properties of these metal complexes, which often exhibit fascinating photophysical and photochemical behaviors. iiardjournals.org

Synthesis and Characterization of Metal Complexes Featuring Azobenzene Moieties

The synthesis of metal complexes with azobenzene-containing ligands typically involves the reaction of a suitable metal salt with the azobenzene ligand. mdpi.comiiardjournals.org A variety of transition metals have been used, and the resulting complexes can have different stoichiometries and geometries depending on the metal and the ligand structure. iiardjournals.orgrsc.org

Characterization of these complexes often involves techniques such as UV-Vis spectroscopy, FTIR spectroscopy, and X-ray crystallography. iiardjournals.org UV-Vis spectroscopy is particularly important for studying the photoisomerization behavior of the azobenzene ligand within the complex. The coordination of a metal ion can significantly affect the absorption spectrum and the kinetics of the photo-switching process. rsc.org For example, the binding of metal ions has been shown to reduce the rate of photoisomerization and the concentration of the cis isomer in the photostationary state. rsc.org

Table 2: Investigated Metal Ions in Azobenzene Complexes

| Metal Ion | Observed Effect on Azobenzene Ligand | Reference |

| Co(II) | Formation of a metal complex dye with a shifted absorption maximum. | iiardjournals.org |

| Cu(II) | Formation of a metal complex dye with a shifted absorption maximum. | iiardjournals.org |

| Cd(II) | Greatest diminution in the photoisomerization rate among tested transition metals. | rsc.org |

| Ru(II) | Mononuclear complex undergoes limited trans-to-cis photoisomerization. | acs.org |

| Rh(III) | Mononuclear and dinuclear complexes show almost complete trans-to-cis photoisomerization. | acs.org |

The study of these metal complexes is not only fundamentally interesting but also holds promise for applications in areas such as catalysis, sensing, and the development of novel photoresponsive materials. iiardjournals.orgnih.gov

Investigation of Metal-Ligand Interactions and Photo-Modulation of Complex Properties

There is currently a lack of specific research into the metal-ligand interactions of this compound. The potential for the ethoxy and dimethylamino groups to act as coordinating sites for metal ions, and how the photoisomerization of the azobenzene core could modulate the properties of such metal complexes, has not been detailed in the available scientific literature.

The study of how light-induced changes in the molecular geometry of azobenzene derivatives can influence the coordination environment and, consequently, the electronic and magnetic properties of metal complexes is a vibrant field. However, research has not yet extended to this particular compound. The table below illustrates the type of data that would be crucial for such an investigation, though it remains hypothetical for this compound.

Hypothetical Data for Metal Complexation Studies

| Metal Ion | Coordination Mode | λmax (trans-isomer) | λmax (cis-isomer) | Switching Quantum Yield |

|---|---|---|---|---|

| Cu(II) | Bidentate (N,N) | - | - | - |

| Ni(II) | Bidentate (N,N) | - | - | - |

| Zn(II) | Bidentate (N,N) | - | - | - |

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Development of Sensing Platforms Based on Photo-Switchable Azobenzenes

The development of sensing platforms that utilize the photo-responsive nature of azobenzenes is a promising area of materials science. These platforms often rely on the change in a measurable signal, such as color or fluorescence, upon the binding of an analyte, which can be modulated by light.

While the parent compound, 4-dimethylaminoazobenzene, has been noted for its use as a pH indicator, dedicated research into leveraging this compound for more advanced sensing applications is not apparent in the current body of scientific work. The influence of the 3'-ethoxy substituent on the binding affinity and selectivity towards specific analytes, and how the photo-switching behavior could be harnessed for reversible sensing, remains to be explored.

The table below outlines key parameters that would be essential in the characterization of a sensing platform based on this compound.

Hypothetical Parameters for a Sensing Platform

| Analyte | Detection Method | Limit of Detection (LOD) | Binding Constant (Ka) | Reversibility |

|---|---|---|---|---|

| H+ (pH) | Colorimetric | - | - | - |

| Metal Ions | Fluorometric | - | - | - |

This table is for illustrative purposes only, as no experimental data for a sensing platform based on this compound is currently available.

Future Directions and Emerging Research Avenues for 3 Ethoxy 4 Dimethylaminoazobenzene

Exploration of Next-Generation Photoresponsive Materials Architectures

The inherent photoisomerization capability of the azobenzene (B91143) core, cycling between its stable trans and metastable cis isomers upon light irradiation, is the foundation for its use in photoresponsive materials. mdpi.comresearchgate.net For 3'-Ethoxy-4-dimethylaminoazobenzene, the push-pull nature of its substituents is expected to significantly influence its photophysical properties, such as red-shifting its absorption spectrum and potentially enhancing its photoisomerization efficiency. nih.govacs.orgacs.org

Future research will likely focus on incorporating this compound into various polymeric and supramolecular architectures to create novel smart materials. researchgate.netresearchgate.net By integrating this azobenzene derivative as a monomer or a cross-linker in polymers, materials with light-controllable properties such as shape, adhesion, and optical birefringence can be developed. rsc.org For instance, hydrogels incorporating push-pull azobenzenes have demonstrated reversible adhesion, a property that could be explored with this compound for applications in smart coatings and biomedical adhesives. rsc.org

Furthermore, the assembly of this compound into liquid crystals could lead to materials where light can trigger phase transitions, offering pathways to new optical and sensory devices. bohrium.com The exploration of multi-azobenzene systems, where multiple this compound units are incorporated into a single macromolecule, could amplify the photoresponsive effects, leading to more pronounced macroscopic changes. researchgate.net

Integration into Advanced Functional Devices for Niche Applications

The distinct optical and electronic properties of this compound make it a promising component for a variety of advanced functional devices. The reversible change in its molecular geometry and dipole moment upon photoisomerization can be harnessed for applications in optical data storage, molecular switches, and sensors. spiedigitallibrary.orgnih.gov